molecular formula C16H24N4O2 B7981479 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine CAS No. 885270-17-7

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine

Cat. No.: B7981479
CAS No.: 885270-17-7
M. Wt: 304.39 g/mol
InChI Key: CHEGVGMHYBAEPA-UHFFFAOYSA-N
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Description

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a carbamimidoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-carbamimidoylphenyl derivatives. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under basic conditions provided by a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the carbamimidoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbamimidoyl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The carbamimidoyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine is unique due to the presence of the carbamimidoyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other piperazine derivatives that may lack this functional group .

Properties

IUPAC Name

tert-butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18/h4-7H,8-11H2,1-3H3,(H3,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEGVGMHYBAEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722926
Record name tert-Butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-17-7
Record name tert-Butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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